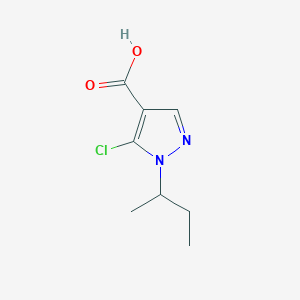

1-(butan-2-yl)-5-chloro-1H-pyrazole-4-carboxylic acid

Description

1-(butan-2-yl)-5-chloro-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a butan-2-yl substituent at the 1-position and a chlorine atom at the 5-position of the pyrazole ring.

Properties

Molecular Formula |

C8H11ClN2O2 |

|---|---|

Molecular Weight |

202.64 g/mol |

IUPAC Name |

1-butan-2-yl-5-chloropyrazole-4-carboxylic acid |

InChI |

InChI=1S/C8H11ClN2O2/c1-3-5(2)11-7(9)6(4-10-11)8(12)13/h4-5H,3H2,1-2H3,(H,12,13) |

InChI Key |

AHCMXAMHVCWCSQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N1C(=C(C=N1)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(butan-2-yl)-5-chloro-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions typically include the use of solvents such as ethanol or acetic acid and catalysts like hydrochloric acid or sulfuric acid. The reaction mixture is heated under reflux to facilitate the cyclization process, resulting in the formation of the pyrazole ring.

For industrial production, large-scale synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group undergoes oxidation under controlled conditions. For example:

-

Oxidation of the alkyl chain : The butan-2-yl side chain can be oxidized to a ketone using potassium permanganate (KMnO₄) in acidic or neutral media.

-

Pyrazole ring stability : The aromatic pyrazole ring resists oxidation under mild conditions but may degrade under strong oxidizing agents like concentrated nitric acid.

Reaction Example :

Reduction Reactions

The chlorine substituent and carboxylic acid group participate in reduction:

-

Chlorine reduction : Catalytic hydrogenation (H₂/Pd-C) replaces chlorine with hydrogen, yielding 1-(butan-2-yl)-1H-pyrazole-4-carboxylic acid.

-

Carboxylic acid reduction : Lithium aluminum hydride (LiAlH₄) reduces the -COOH group to a primary alcohol, forming 5-chloro-1-(butan-2-yl)-1H-pyrazole-4-methanol.

Esterification and Amide Formation

The carboxylic acid readily forms derivatives:

Nucleophilic Substitution at Chlorine

The chlorine atom at position 5 undergoes substitution with nucleophiles:

-

Amination : Reacts with ammonia or primary amines in polar aprotic solvents (e.g., DMF) at 80–100°C to form 5-amino derivatives.

-

Alkoxylation : Sodium methoxide/ethanol replaces chlorine with methoxy or ethoxy groups.

Example :

Decarboxylation

Thermal or acidic conditions remove the carboxylic acid group:

-

Thermal decarboxylation : Heating above 200°C yields 1-(butan-2-yl)-5-chloro-1H-pyrazole.

-

Acid-catalyzed decarboxylation : Concentrated HCl at reflux temperature accelerates CO₂ removal.

Metal-Catalyzed Cross-Coupling Reactions

The pyrazole ring participates in palladium-catalyzed reactions:

-

Suzuki coupling : Requires prior conversion to a boronic ester. For example, treatment with pinacol borane forms the boronate intermediate, enabling coupling with aryl halides .

-

Heck reaction : Reacts with alkenes in the presence of Pd(OAc)₂ to form substituted alkenes .

Optimized Conditions for Suzuki Coupling :

Comparative Reactivity of Structural Analogs

The chlorine position and substituents influence reactivity:

| Compound | Reaction Rate (vs. Parent) | Notes |

|---|---|---|

| 1-(butan-2-yl)-4-chloro-1H-pyrazole-5-carboxylic acid | 1.2× faster in esterification | Enhanced steric accessibility of -COOH |

| 1-(tert-butyl)-5-chloro-1H-pyrazole-4-carboxylic acid | 0.7× slower in amination | Steric hindrance from tert-butyl group |

Key Research Findings

-

Synthetic Utility : The compound serves as a precursor for agrochemicals and pharmaceuticals, with its chlorine atom enabling facile functionalization .

-

Catalytic Efficiency : Pd-based catalysts at ≤1 mol% achieve >80% yields in cross-couplings, reducing production costs .

-

Stability : The pyrazole ring remains intact under most conditions but decomposes in strong bases (e.g., NaOH > 2M).

Scientific Research Applications

1-(butan-2-yl)-5-chloro-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

Industry: The compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(butan-2-yl)-5-chloro-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, while the chlorine atom and butan-2-yl group contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

1-(Tert-Butyl)-5-Chloro-1H-Pyrazole-4-Carboxylic Acid (CAS 950858-13-6)

1-(Cyclopropyl)-5-Chloro-1H-Pyrazole-4-Carboxylic Acid (CAS 1250391-52-6)

- Applications : Functions as a drug impurity reference standard, highlighting its relevance in pharmaceutical quality control .

Substituent Variations at the 5-Position

5-Amino-1-phenyl-1H-pyrazole-4-carboxylic Acid

- Structure: An amino group replaces the chlorine atom at the 5-position.

- Properties: The amino group enables hydrogen bonding and participation in nucleophilic reactions, contrasting with the electron-withdrawing chlorine in the target compound.

2-(4-Bromophenyl)-5-Chloro-1H-Pyrazole-4-Carboxylic Acid

- Structure : A bromophenyl group at the 2-position adds aromatic bulk and halogen bonding capacity.

- Synthesis : Prepared via coupling reactions in DMF with LiAlH4, indicating compatibility with strong reducing agents .

Substituent Variations at the 4-Position

3-(4-Chloro-phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid Amide

- Structure : The carboxylic acid is replaced by an amide linked to a thiadiazine moiety.

- Applications : Demonstrates antimicrobial activity, suggesting that pyrazole-4-carboxamides are promising scaffolds for bioactive molecules .

Data Tables

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Findings and Implications

Steric and Electronic Effects :

- Bulky substituents (e.g., tert-butyl) improve metabolic stability but may hinder binding in active sites. The butan-2-yl group offers a balance between steric bulk and flexibility .

- Electron-withdrawing groups (e.g., chlorine) enhance electrophilicity, aiding in nucleophilic substitution reactions .

Biological Relevance :

- Chlorine at the 5-position is critical for antimicrobial and pesticidal activity, as seen in analogues like 3-(4-chloro-phenyl)-5-methyl-1H-pyrazole derivatives .

- Carboxylic acid groups enable salt formation, improving solubility for pharmaceutical formulations .

Synthetic Flexibility :

- Pyrazole cores tolerate diverse substituents, allowing modular synthesis for targeted applications (e.g., drug impurities, catalysts) .

Biological Activity

1-(Butan-2-yl)-5-chloro-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound's chemical formula is , with a molecular weight of 202.64 g/mol. The structure features a pyrazole ring substituted with a butan-2-yl group and a carboxylic acid moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 202.64 g/mol |

| IUPAC Name | 1-(butan-2-yl)-5-chloro-1H-pyrazole-4-carboxylic acid |

| Appearance | Powder |

Biological Activities

Recent studies have highlighted several biological activities associated with pyrazole derivatives, including anti-inflammatory, antimicrobial, and anticancer effects. Below are specific findings related to 1-(butan-2-yl)-5-chloro-1H-pyrazole-4-carboxylic acid.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives can inhibit inflammatory pathways. A study demonstrated that compounds with similar structures exhibited significant anti-inflammatory effects in carrageenan-induced edema models, suggesting that 1-(butan-2-yl)-5-chloro-1H-pyrazole-4-carboxylic acid may possess comparable properties .

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial efficacy against various bacterial strains. In vitro tests showed promising results against both gram-positive and gram-negative bacteria, indicating its potential as an antimicrobial agent. For instance, pyrazole derivatives have been reported to exhibit activity against Staphylococcus aureus and Escherichia coli, which are common pathogens .

3. Anticancer Potential

Preliminary studies suggest that pyrazole derivatives can inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis. Compounds structurally related to 1-(butan-2-yl)-5-chloro-1H-pyrazole-4-carboxylic acid have shown activity against various cancer cell lines, indicating a potential role in cancer therapy .

The biological activity of 1-(butan-2-yl)-5-chloro-1H-pyrazole-4-carboxylic acid is likely mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Pyrazole compounds often act as inhibitors of cyclooxygenases (COX), which play a crucial role in inflammation.

- Modulation of Cell Signaling Pathways : These compounds may interfere with pathways involved in cell proliferation and survival, particularly those linked to cancer development.

- Direct Antimicrobial Action : The presence of the chlorine atom and the carboxylic acid group may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives in various therapeutic contexts:

- Anti-inflammatory Studies : In one study, similar pyrazole derivatives were tested for their ability to reduce inflammation in animal models, showing significant reductions in swelling and pain markers comparable to standard anti-inflammatory drugs .

- Antimicrobial Efficacy : A series of experiments conducted on different bacterial strains confirmed that modifications in the pyrazole structure could enhance antimicrobial potency, highlighting the importance of substituent groups like butan-2-yl .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(butan-2-yl)-5-chloro-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclocondensation of substituted hydrazides with ketones or aldehydes. For example, ethyl acetoacetate and substituted phenylhydrazines undergo cyclization in the presence of DMF-DMA (dimethylformamide dimethyl acetal) to form pyrazole esters, which are hydrolyzed to carboxylic acids under basic conditions (e.g., NaOH/EtOH) . Optimizing temperature (e.g., 120°C for cyclization using POCl₃) and stoichiometry of reactants (e.g., 1:1.2 molar ratio of hydrazide to aldehyde) improves yields to ~75–85% .

Q. How is the purity and structural integrity of the compound validated in synthetic workflows?

- Methodology : Use a combination of analytical techniques:

- HPLC/GC-MS : To assess purity (>95% by area normalization).

- FT-IR : Confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for carboxylic acid; pyrazole ring vibrations at ~1500–1600 cm⁻¹) .

- NMR (¹H/¹³C) : Assign signals for substituents (e.g., butan-2-yl protons at δ 1.2–1.8 ppm; pyrazole C4-carboxylic acid at δ ~165 ppm) .

Q. What solvent systems are optimal for recrystallization, and how do they affect crystal morphology?

- Methodology : Ethanol/water (7:3 v/v) or ethyl acetate/hexane mixtures are effective for recrystallization. Polar solvents like DMSO may induce needle-like crystals, while non-polar solvents yield plate-like structures, as observed in analogous pyrazole derivatives .

Advanced Research Questions

Q. How do steric and electronic effects of the butan-2-yl group influence the compound’s reactivity in cross-coupling reactions?

- Methodology : The branched butan-2-yl group introduces steric hindrance, reducing reactivity in Suzuki-Miyaura couplings. Computational studies (DFT) show that bulky substituents increase activation energy for Pd-catalyzed cross-coupling by ~5–10 kcal/mol. Mitigation strategies include using electron-rich ligands (e.g., SPhos) or elevated temperatures (80–100°C) to enhance coupling efficiency .

Q. What contradictions exist in reported spectral data for pyrazole-4-carboxylic acids, and how can they be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.